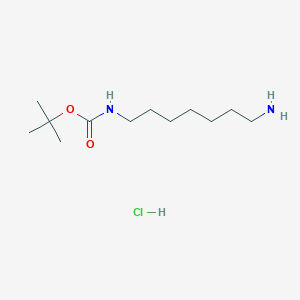

tert-Butyl (7-aminoheptyl)carbamate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKWKRWGKDRLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Tert Butyl 7 Aminoheptyl Carbamate Hydrochloride

Classical and Contemporary Approaches to Carbamate (B1207046) Synthesis

The formation of the carbamate group, specifically the introduction of the tert-butoxycarbonyl (Boc) protecting group, is central to the synthesis of tert-butyl (7-aminoheptyl)carbamate. Several reagents and strategies have been developed to achieve this transformation with a high degree of selectivity.

Implementation of Di-tert-Butyl Dicarbonate (B1257347) in Boc Protection Strategies

The most prevalent and straightforward method for the synthesis of tert-butyl (7-aminoheptyl)carbamate involves the direct reaction of 1,7-diaminoheptane (B1222138) with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). chemicalbook.comgoogle.com This reagent is widely used in organic synthesis for the introduction of the Boc protecting group onto amine functionalities. rsc.org The key to achieving mono-protection is to control the stoichiometry of the reactants, typically by using a large excess of the diamine relative to the Boc anhydride. This statistical approach favors the reaction of one molecule of Boc anhydride with one molecule of the diamine, minimizing the formation of the di-protected by-product.

A typical procedure involves the slow, dropwise addition of a solution of di-tert-butyl dicarbonate in a suitable solvent, such as chloroform (B151607), to a solution containing a significant excess of 1,7-diaminoheptane. chemicalbook.com The reaction is generally carried out at room temperature and stirred for an extended period to ensure complete consumption of the limiting reagent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated, and the desired mono-Boc-protected product is purified from the excess diamine and any di-protected by-product. Fast column chromatography using a silica (B1680970) gel stationary phase and a gradient elution system, for instance, a mixture of chloroform and methanol (B129727) containing a small amount of triethylamine, has proven effective in isolating the pure tert-butyl (7-aminoheptyl)carbamate. chemicalbook.com This method has been reported to yield the product in high purity and with yields of up to 90%. chemicalbook.com The final step to obtain the hydrochloride salt involves treating the purified carbamate with a solution of hydrogen chloride in a suitable solvent.

| Reagent | Role | Molar Ratio (Diamine:Boc₂O) | Solvent | Temperature | Yield |

| 1,7-Diaminoheptane | Starting Material | 5:1 | Chloroform | Room Temperature | ~90% |

| Di-tert-butyl dicarbonate | Boc-Protecting Agent | 1:5 | Chloroform | Room Temperature | ~90% |

| Triethylamine | Base (in chromatography) | - | Chloroform/Methanol | - | - |

Utilization of Alkyl Phenyl Carbonates for Selective Amine Protection

An alternative strategy for the selective mono-protection of symmetrical diamines involves the use of alkyl phenyl carbonates, such as tert-butyl phenyl carbonate. This method offers an economical and versatile approach for the selective introduction of Boc, Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl) protecting groups onto primary amines. chemdad.com A key advantage of this method is the ability to achieve high yields of the mono-protected diamine without requiring a large excess of the diamine starting material.

The procedure typically involves reacting the diamine with one equivalent of the alkyl phenyl carbonate in a solvent like ethanol. For the introduction of the Boc group using tert-butyl phenyl carbonate, the reaction mixture is often heated to reflux to ensure the reaction proceeds to completion. chemdad.com The selectivity of this method is attributed to the difference in reactivity between the two amino groups of the diamine after one has been protected.

The workup procedure involves adjusting the pH of the reaction mixture to separate the product from unreacted starting materials and by-products. An acidic workup can be used to remove any unreacted diamine, followed by extraction of the product into an organic solvent. Subsequent basification of the aqueous layer allows for the recovery of the mono-protected diamine.

| Reagent | Role | Solvent | Temperature | Key Feature |

| 1,7-Diaminoheptane | Starting Material | Ethanol | Reflux | High yield of mono-protected product |

| tert-Butyl Phenyl Carbonate | Boc-Protecting Agent | Ethanol | Reflux | Avoids large excess of diamine |

Role of Hydrazine (B178648) and its Derivatives in Carbamate Formation

Hydrazine and its derivatives can also be employed in the synthesis of carbamates, offering an alternative pathway to the desired product. One common intermediate derived from hydrazine is tert-butyl carbazate (B1233558), also known as Boc-hydrazine. chemicalbook.comorgsyn.orgmdpi.com This reagent can be synthesized by reacting hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate or through the reaction of hydrazine with tert-butyl phenyl carbonate. chemicalbook.comorgsyn.org

While not a direct one-step method to tert-butyl (7-aminoheptyl)carbamate, tert-butyl carbazate can serve as a precursor. A potential synthetic route could involve the N-alkylation of tert-butyl carbazate with a suitable 1,7-disubstituted heptane (B126788), such as 1,7-dihaloheptane. This would be followed by a reduction step to cleave the N-N bond, yielding the mono-Boc-protected diamine. This multi-step approach allows for the introduction of the Boc-protected amino group at a specific position.

| Hydrazine Derivative | Synthetic Utility | Precursor Synthesis |

| tert-Butyl Carbazate | Precursor to N-Boc protected amines | Reaction of hydrazine hydrate with di-tert-butyl dicarbonate |

Precursor Compounds and Starting Material Derivations

The availability and synthesis of the starting materials are crucial for an efficient and cost-effective production of tert-butyl (7-aminoheptyl)carbamate hydrochloride. The primary precursor is the seven-carbon diamine, 1,7-diaminoheptane, or a related functionalized heptane chain.

Synthesis from Corresponding Amino Acids or Diamines

The most direct precursor is 1,7-diaminoheptane itself, which is commercially available. chemicalforums.com However, for specific applications or when exploring alternative synthetic routes, the heptane backbone can be constructed from other starting materials.

Amino acids can serve as chiral building blocks for the synthesis of various diamines. While not the most common route for a simple linear diamine like 1,7-diaminoheptane, methodologies exist for the conversion of the carboxylic acid functionality of an amino acid into an amine, potentially allowing for the construction of the diamine chain through various coupling and reduction sequences. For instance, a long-chain amino acid could be a theoretical starting point, where the carboxylic acid is converted to an amine.

A more practical approach starts with readily available dicarboxylic acids. For example, pimelic acid (heptanedioic acid) can be converted to 1,7-diaminoheptane. wikipedia.orgnih.gov This transformation can be achieved through the formation of the corresponding diamide, followed by a Hoffman rearrangement or reduction of the amide groups using a strong reducing agent like lithium aluminum hydride.

Functional Group Interconversions Leading to Aminoheptyl Chains

Functional group interconversions provide a versatile toolkit for the synthesis of the required aminoheptyl chain from various precursors. These transformations allow for the strategic introduction and modification of functional groups to build the desired carbon skeleton and introduce the terminal amino groups.

One plausible route involves the use of a bifunctional starting material with a seven-carbon chain. For example, a 1,7-dihaloheptane can be converted to 1,7-diaminoheptane through nucleophilic substitution with an amine equivalent, such as sodium azide (B81097) followed by reduction, or by direct reaction with ammonia.

Alternatively, a starting material containing a carbonyl group and a protected amine can be elongated and functionalized. For instance, a shorter-chain aldehyde or ketone with a protected amino group could undergo a Wittig reaction or other carbon-carbon bond-forming reactions to extend the chain to seven carbons. Subsequent functional group manipulations, such as reduction of a carbonyl or nitrile group, can then be used to introduce the second amino group.

Reductive amination is another powerful tool for the synthesis of amines. wikipedia.org A 7-oxoheptanoic acid derivative, for example, could be subjected to reductive amination to introduce one of the amino groups. The carboxylic acid could then be converted to the second amino group through a Curtius, Hofmann, or Schmidt rearrangement.

| Starting Material | Key Transformation | Resulting Intermediate/Product |

| Pimelic Acid | Diamide formation and reduction | 1,7-Diaminoheptane |

| 1,7-Dihaloheptane | Nucleophilic substitution (e.g., with NaN₃) followed by reduction | 1,7-Diaminoheptane |

| 7-Oxoheptanoic Acid Derivative | Reductive amination and Curtius/Hofmann/Schmidt rearrangement | 1,7-Diaminoheptane |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of mono-Boc-protected diamines like tert-Butyl (7-aminoheptyl)carbamate hinges on the precise control of reaction parameters. The goal is to maximize the formation of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct and recovery of unreacted starting material.

The choice of solvent plays a critical role in the efficacy and selectivity of N-tert-butoxycarbonylation. The solvent can influence the solubility of reactants, the reactivity of the amine, and the stability of intermediates, thereby affecting the reaction rate and product distribution.

Several studies have highlighted the importance of the reaction medium. In flow chemistry systems, apolar solvents such as dichloromethane (B109758) or toluene (B28343) have been observed to cause the formation of solid particles, leading to the blockage of microreactors. sigmaaldrich.com In contrast, polar protic solvents like methanol can effectively solubilize all reagents and products, facilitating a homogenous reaction. sigmaaldrich.com

Water has been explored as a green and effective medium for N-Boc protection. Catalyst-free N-tert-butoxycarbonylation of amines in water or water-acetone mixtures can proceed chemoselectively, yielding mono-N-Boc derivatives in excellent yields without the formation of common side products like isocyanates or ureas. nih.gov Glycerol (B35011) has also been identified as an environmentally benign solvent that promotes chemoselective N-Boc protection of a wide range of amines at room temperature without the need for a catalyst. rsc.org The polarity of the solvent has a definitive impact on the reaction's product profile when reacting amines with di-tert-butyl dicarbonate (Boc₂O). rsc.org

Table 1: Influence of Solvent on N-Boc Protection of Amines

| Solvent System | Conditions | Outcome | Reference |

|---|---|---|---|

| Dichloromethane/Toluene | Flow Chemistry | Solid particle formation, reactor blockage | sigmaaldrich.com |

| Methanol | Flow Chemistry | Homogenous solution, suitable for flow | sigmaaldrich.com |

| Water / Water-Acetone | Catalyst-free | Excellent yields of mono-N-Boc product, high chemoselectivity | nih.gov |

| Glycerol | Catalyst-free, RT | High selectivity, environmentally benign | rsc.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Catalyst and Solvent | Efficient, chemoselective mono-N-Boc protection | organic-chemistry.org |

Temperature is a key parameter for controlling reaction kinetics and, in some cases, selectivity. For the Boc-protection of amines, reactions are often conducted at temperatures ranging from 0 °C to room temperature to maintain selectivity and prevent side reactions. scielo.org.mxresearchgate.net For instance, a common procedure involves adding trimethylsilyl (B98337) chloride (Me₃SiCl) to the diamine in anhydrous methanol at 0 °C before the addition of Boc₂O and allowing the reaction to proceed at room temperature. scielo.org.mx

While preparative reactions are typically run at atmospheric pressure, temperature can be strategically employed for selective deprotection, illustrating its influence on the stability of the Boc group. In continuous flow systems, precise temperature control allows for the selective thermal deprotection of different N-Boc groups within the same molecule. For example, an aryl N-Boc group can be effectively removed in the presence of a more stable alkyl N-Boc group by tuning the temperature. acs.org Studies have shown that complete deprotection of N-Boc imidazole (B134444) can be achieved at 120 °C, whereas N-Boc aniline (B41778) requires temperatures up to 240 °C for efficient cleavage. acs.org This differential stability underscores the importance of temperature control in both the formation and cleavage of Boc-protected amines.

While Boc protection can often be achieved without a catalyst, various catalytic systems have been developed to enhance reaction rates and improve efficiency under mild conditions. nih.govrsc.org These strategies are particularly useful for less reactive amines or for achieving higher throughput.

Catalysts for N-tert-butoxycarbonylation include:

Iodine: A catalytic amount of iodine has been shown to be highly effective for the protection of various aryl and aliphatic amines using Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.orgsciforum.net

Acid Catalysts: Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) serves as an inexpensive, reusable, and highly efficient catalyst for chemoselective N-Boc protection under solvent-free conditions. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids can catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Heterogeneous Catalysts: Sulfonated reduced graphene oxide (SrGO) has been employed as a recyclable, metal-free heterogeneous catalyst for Boc protection, demonstrating high efficiency under solvent-free conditions. thieme-connect.com This catalyst was effective in the mono-protection of diamines. thieme-connect.com

Table 2: Catalytic Systems for N-Boc Protection

| Catalyst | Key Features | Conditions | Reference |

|---|---|---|---|

| Iodine (I₂) | Efficient, practical | Solvent-free, Room Temperature | organic-chemistry.orgsciforum.net |

| HClO₄–SiO₂ | Reusable, inexpensive | Solvent-free, Room Temperature | organic-chemistry.org |

| Ionic Liquids | High chemoselectivity | Mild conditions | organic-chemistry.org |

| Sulfonated Reduced Graphene Oxide (SrGO) | Heterogeneous, reusable | Solvent-free, Room Temperature | thieme-connect.com |

Mono-Protection Strategies for Diamines and Analogous Scaffolds

The synthesis of tert-Butyl (7-aminoheptyl)carbamate from the symmetrical 1,7-diaminoheptane presents a classic challenge in organic synthesis: achieving selective mono-functionalization. chemicalbook.comfishersci.ca Without a proper strategy, the reaction typically yields a mixture of the starting diamine, the desired mono-Boc product, and the undesired di-Boc byproduct, necessitating difficult chromatographic separation. scielo.org.mx

A highly effective and widely adopted strategy involves the in situ differentiation of the two chemically equivalent amino groups. This is achieved by protonating one of the amino groups with one equivalent of acid, rendering it non-nucleophilic. The remaining free amino group can then react with one equivalent of Boc₂O. researchgate.net A facile "one-pot" procedure utilizes sources of HCl such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol. scielo.org.mxjmcs.org.mx The Me₃SiCl reacts with methanol to generate anhydrous HCl, which protonates one amine, allowing for the selective Boc-protection of the other. This method has been successfully applied to a range of linear diamines, from 1,2-diaminoethane to 1,8-diaminooctane, including the synthesis of tert-Butyl (7-aminoheptyl)carbamate. scielo.org.mxredalyc.org

Another approach involves controlling the stoichiometry of the reagents, often using a slight excess of the diamine or limiting the amount of the protecting agent. In flow chemistry, optimizing the molar ratio of Boc-anhydride to diamine at 0.8 equivalents was shown to maximize the yield of the mono-protected product. sigmaaldrich.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. In the context of diamines, this can apply to molecules containing primary and secondary amines or electronically distinct primary amines (e.g., aliphatic vs. aromatic). The acid-mediated mono-protection strategy is an elegant example of achieving chemoselectivity. By adding one equivalent of acid to a diamine, the more basic amino group is selectively protonated to form an ammonium (B1175870) salt. scielo.org.mxresearchgate.net This deactivates it towards the electrophilic Boc₂O, thereby directing the protection to the unprotonated, less basic amine. This principle has been demonstrated where, for 1,2-diaminopropane, the more basic amine at the 2-position is protonated, leading to the mono-protection of the amine at the 1-position. scielo.org.mx

Furthermore, certain catalytic systems and solvent choices can enhance chemoselectivity. Protocols using glycerol or water as solvents have been reported to achieve high chemoselectivity for N-Boc protection without affecting other sensitive functional groups. nih.govrsc.org Similarly, the SrGO catalyst was shown to be chemoselective for N-protection over O- or S-protection in substrates containing phenol (B47542) or thiophenol groups. thieme-connect.com

Regioselectivity becomes crucial when dealing with unsymmetrical diamines, where the two amino groups are in constitutionally different environments. The inherent difference in the steric and electronic properties of the non-equivalent amino groups can be exploited to direct the protecting group to a specific site.

The regioselectivity of Boc protection is often governed by the relative nucleophilicity and basicity of the amine functionalities. Generally, the more nucleophilic nitrogen atom will react preferentially. acs.org In cases where the electronic differences are not sufficient to achieve high selectivity, the acid-addition strategy remains a powerful tool. The regioselectivity is controlled by the preferential protonation of the more basic amine, allowing the less basic amine to be acylated. scielo.org.mxresearchgate.net This approach effectively transforms the challenge of regioselectivity into a predictable outcome based on the pKa values of the respective amino groups. This allows for the synthesis of specific unsymmetrical diamine derivatives, which are crucial building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Comparative Analysis of Synthetic Pathways

The synthesis of this compound predominantly involves the selective mono-N-Boc protection of 1,7-diaminoheptane. Several methodologies have been developed to achieve this transformation, ranging from classical organic synthesis techniques to more modern, environmentally conscious approaches. The choice of a particular synthetic route is often dictated by factors such as the scale of production, desired purity, cost-effectiveness, and environmental impact.

A common and straightforward method for the preparation of tert-Butyl (7-aminoheptyl)carbamate involves the direct reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate (Boc₂O). In a typical laboratory-scale synthesis, a solution of di-tert-butyl dicarbonate in an organic solvent like chloroform is added dropwise to a solution containing an excess of 1,7-diaminoheptane. chemicalbook.com The use of an excess of the diamine is a common strategy to favor the formation of the mono-protected product over the di-protected byproduct. Following the reaction, purification is typically achieved through column chromatography to isolate the desired product. This method has been reported to yield the target compound in as high as 90%. chemicalbook.com

An alternative approach that avoids the need for chromatographic purification and is amenable to larger scale production involves the initial mono-protonation of the diamine. By treating the diamine with one equivalent of an acid, such as hydrochloric acid, one of the amino groups is selectively protonated and thus deactivated towards the electrophilic Boc₂O. bioorg.orgscielo.org.mx The subsequent addition of di-tert-butyl dicarbonate results in the selective protection of the remaining free amino group. This "one-pot" procedure is efficient and has been successfully applied to a variety of diamines. scielo.org.mx The final product can be isolated by simple extraction and crystallization, making this a more scalable process. bioorg.org

Another method that circumvents the need for a large excess of the diamine or chromatographic separation utilizes alkyl phenyl carbonates as the Boc-donating reagent. kiku.dkorgsyn.org This procedure is described as a simple and efficient way to obtain mono-carbamate-protected diamines and is also suitable for large-scale preparations. kiku.dkorgsyn.org

Efficiency and Scalability Considerations for Industrial and Academic Production

For academic and small-scale laboratory production, the direct reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate followed by chromatographic purification is often sufficient. This method provides high yields of the pure product, and the primary considerations are reaction time and the cost of the starting materials and chromatographic media. chemicalbook.com

However, for industrial-scale production, efficiency and scalability become paramount. The use of a large excess of 1,7-diaminoheptane is not economically viable, and column chromatography is often impractical and costly for large quantities. Therefore, methods that offer high selectivity for the mono-protected product without the need for extensive purification are highly desirable. The mono-protonation strategy using one equivalent of hydrochloric acid presents a significant advantage in this regard. bioorg.orgresearchgate.net This approach simplifies the work-up procedure to an extraction and potential crystallization, which are far more scalable operations than chromatography. The in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol offers a more controlled alternative to using HCl gas. scielo.org.mx

| Synthetic Pathway | Key Reagents | Typical Yield | Purification Method | Scalability | Reference |

|---|---|---|---|---|---|

| Direct Boc Protection | 1,7-diaminoheptane (excess), Di-tert-butyl dicarbonate | ~90% | Column Chromatography | Low to Medium (Lab Scale) | chemicalbook.com |

| Mono-protonation Strategy | 1,7-diaminoheptane, HCl (1 eq.), Di-tert-butyl dicarbonate | 65-95% | Extraction/Crystallization | High (Industrial Potential) | bioorg.orgscielo.org.mxresearchgate.net |

| Alkyl Phenyl Carbonate Method | 1,7-diaminoheptane, Alkyl phenyl carbonate | High | Extraction/Crystallization | High (Industrial Potential) | kiku.dkorgsyn.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several approaches align with these principles.

A significant advancement in the green synthesis of N-Boc protected amines is the use of water as a solvent. Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water or water-acetone mixtures at room temperature. nih.govorganic-chemistry.org These methods offer several advantages, including the elimination of volatile organic solvents (VOCs), simplified work-up procedures, and often high chemoselectivity, avoiding the formation of byproducts. organic-chemistry.org The use of water as a solvent is not only environmentally benign but also cost-effective.

Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, Amberlite-IR 120, a solid-phase acid resin, has been shown to be an efficient catalyst for the N-Boc protection of amines. derpharmachemica.com The reaction proceeds rapidly at room temperature, and the catalyst can be recovered by simple filtration, minimizing waste. derpharmachemica.com

Solvent-free reaction conditions represent another key principle of green chemistry. The N-Boc protection of amines with di-tert-butyl dicarbonate has been achieved without any solvent or catalyst at room temperature, offering a simple and environmentally friendly procedure with excellent yields. ingentaconnect.com

| Green Chemistry Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Catalyst-free in Water | Use of water as a solvent, no catalyst required. | Environmentally benign, cost-effective, simple work-up. | nih.govorganic-chemistry.org |

| Heterogeneous Catalysis | Use of a recyclable solid acid catalyst (e.g., Amberlite-IR 120). | Catalyst is easily separated and reused, minimizing waste. | derpharmachemica.com |

| Solvent-free Synthesis | Reaction is performed without a solvent. | Eliminates solvent waste, simplifies product isolation. | ingentaconnect.com |

Chemical Reactivity and Functional Group Transformations of Tert Butyl 7 Aminoheptyl Carbamate Hydrochloride

Reactivity of the Free Amine Moiety (After Deprotection of the Carbamate)

Following the removal of the tert-butoxycarbonyl (Boc) protecting group, the resulting 1,7-diaminoheptane (B1222138) possesses two primary amine groups. These terminal amines exhibit typical nucleophilic characteristics and can participate in a variety of chemical transformations.

The primary amine groups of the deprotected carbamate (B1207046) readily react with carboxylic acids to form stable amide bonds. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with a free amine is generally slow. Common methods for activating carboxylic acids include converting them into more reactive species such as acyl chlorides or using coupling reagents. researchgate.netorganic-chemistry.org Lewis acid catalysts can also facilitate the direct amidation of unprotected amino acids. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks the carbonyl carbon of the activated carboxylic acid. nih.gov This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. evitachem.com

Table 1: Overview of Amidation Reaction

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Free Amine (e.g., 1,7-diaminoheptane) | Carboxylic Acid | Amide | Activation of carboxylic acid (e.g., with coupling agents), often in an organic solvent. |

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds frequently used for the selective modification of primary amines in aqueous environments. glenresearch.com The reaction between a primary amine and an NHS ester results in the formation of a stable amide bond, with N-hydroxysuccinimide being released as a byproduct. glenresearch.comthermofisher.com This conjugation strategy is widely employed in bioconjugation to label proteins and other biomolecules. glenresearch.comnih.gov The reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amine is deprotonated and thus more nucleophilic. thermofisher.comwindows.netlumiprobe.com Hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH values. thermofisher.com

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate which then collapses to form the amide and release NHS. glenresearch.com

Table 2: NHS Ester Conjugation Details

| Feature | Description |

| Reactants | Primary Amine, NHS Ester |

| Product | Stable Amide Bond |

| Byproduct | N-hydroxysuccinimide (NHS) |

| Optimal pH | 7.2 - 8.5 thermofisher.com |

| Mechanism | Nucleophilic Acyl Substitution glenresearch.com |

| Competing Reaction | Hydrolysis of the NHS ester thermofisher.com |

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgopenstax.orglibretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgopenstax.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields an iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org The pH of the reaction medium must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.org

Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. openstax.orgchemistrysteps.com Since the deprotected carbamate yields a primary amine, the formation of an imine is the expected outcome upon reaction with a carbonyl compound. openstax.orgchemistrysteps.com

The primary amine, being a good nucleophile, can participate in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.orgsavemyexams.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. docbrown.infoyoutube.com This reaction results in the formation of a secondary amine. However, a significant drawback of this method is the potential for over-alkylation. libretexts.orglibretexts.org The newly formed secondary amine can also act as a nucleophile and react with another molecule of the alkyl halide to produce a tertiary amine, which can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Using a large excess of the initial amine can help to favor the formation of the primary substitution product. savemyexams.com

Chemical Manipulation of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions. researchgate.net

The cleavage of the Boc group is typically achieved by treatment with strong acids. researchgate.net Common reagents for this purpose include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol (B129727). masterorganicchemistry.comjk-sci.comnih.gov

The mechanism of acid-mediated deprotection involves the following steps:

Protonation : The carbonyl oxygen of the carbamate is protonated by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Cleavage : The protonated carbamate then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine : Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium salt. commonorganicchemistry.com

The tert-butyl cation that is formed can be scavenged by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The formation of CO2 gas necessitates that the reaction is not performed in a closed system. jk-sci.comcommonorganicchemistry.com Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org

Table 3: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM) at room temperature. jk-sci.com |

| Hydrochloric acid (HCl) | In solvents like dioxane, ethyl acetate, or methanol at room temperature. nih.gov |

| Oxalyl chloride | In methanol at room temperature. nih.gov |

| Aqueous phosphoric acid | Mild and environmentally benign conditions. organic-chemistry.org |

Reactions Involving the Aliphatic Heptyl Chain

The seven-carbon aliphatic chain of tert-butyl (7-aminoheptyl)carbamate serves as a flexible spacer. While often passive, this chain can be chemically modified to introduce additional functionality or alter the molecule's physical properties.

Direct functionalization of unactivated sp³ C-H bonds is a powerful tool in modern organic synthesis, offering a way to modify molecular skeletons without pre-installed functional groups. sigmaaldrich.comrutgers.edu While specific literature on the C-H functionalization of tert-butyl (7-aminoheptyl)carbamate is scarce, established methods using transition metal catalysts (e.g., rhodium, palladium, iron) could be applied. acs.orgresearchgate.net

These reactions often rely on directing groups to control regioselectivity. sigmaaldrich.com In the context of this molecule, either the Boc-protected amine or the free amine (in its acylated form) could potentially direct a catalyst to functionalize a specific C-H bond on the heptyl chain, for instance, at the δ or ε position. acs.org Iron-catalyzed systems have been shown to preferentially oxidize tertiary C-H bonds, though the heptyl chain lacks these. princeton.edu The development of catalysts for selective functionalization of primary and secondary C-H bonds remains an active area of research. acs.org

Beyond C-H activation, functionalities can be introduced onto the alkyl spacer by employing starting materials that are already modified. For instance, a synthetic route starting from a heptyl derivative containing a double bond, a hydroxyl group, or a keto group would yield a functionalized version of the target molecule.

The nature and rigidity of spacer groups can significantly influence the properties of molecules, as seen in the study of gemini (B1671429) surfactants. researchgate.net Introducing functionalities such as ether or amide linkages, or rigid elements like aromatic rings within the spacer, can be achieved through multi-step synthesis. rsc.orgtruegeometry.com For example, synthesizing a precursor with a hydroxyl group on the heptyl chain would allow for subsequent etherification or esterification, thereby introducing new functionalities onto the spacer. nih.gov The length and composition of the alkyl spacer have been shown to affect physicochemical properties, a principle that can be applied to rationally design derivatives of tert-butyl (7-aminoheptyl)carbamate for specific applications. amazonaws.com

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving tert-butyl (7-aminoheptyl)carbamate is crucial for optimizing reaction conditions and controlling product formation.

The most studied reaction involving this class of compounds is the acid-catalyzed deprotection of the Boc group. Kinetic studies have revealed that the rate of HCl-catalyzed Boc cleavage exhibits a second-order dependence on the concentration of the acid. acs.orgresearchgate.net This finding suggests that two molecules of HCl are involved in the rate-determining step.

The proposed mechanism involves the reversible protonation of the carbamate, followed by the fragmentation of the protonated intermediate into a reversibly formed ion-molecule pair. The rate-determining step is the general acid-catalyzed separation of this ion pair. acs.org This fragmentation liberates carbon dioxide and a reactive tert-butyl cation. researchgate.netresearchgate.net The tert-butyl cation can then be trapped by nucleophiles in the reaction mixture or decompose to form isobutylene. researchgate.net In contrast, deprotection with trifluoroacetic acid (TFA) shows an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a different mechanistic pathway. acs.orgresearchgate.net

For derivatization at the free amino group (e.g., acylation or alkylation), the rate-determining step would typically be the nucleophilic attack of the amine on the electrophile. The kinetics would be expected to follow standard second-order behavior (first-order in both the amine and the electrophile), with the reaction rate being highly dependent on the steric hindrance and electronic properties of both reactants.

Stereochemical Considerations in Reactions Involving the Compound

A critical aspect of the chemical reactivity of tert-Butyl (7-aminoheptyl)carbamate hydrochloride is the consideration of its stereochemical properties. An analysis of the compound's structure reveals that it is an achiral molecule. The heptyl chain is a linear alkyl chain, and there are no carbon atoms bonded to four different substituents. Consequently, the molecule does not possess any stereocenters and does not exhibit optical activity. Its InChIKey, DTJYPERGUPPXRU-UHFFFAOYSA-N, confirms the absence of defined stereochemistry in its standard representation. sigmaaldrich.com

While the parent molecule is achiral, stereochemical considerations become paramount when it is used as a reactant or substrate in synthetic pathways that introduce chirality. Reactions involving either the primary amine or the carbamate functional group can lead to the formation of new stereocenters. For instance, if the primary amino group were to participate in a reaction such as an asymmetric Mannich reaction or be acylated with a chiral carboxylic acid, a new stereocenter could be generated at the alpha-carbon to the nitrogen or within the newly added moiety. The stereochemical outcome of such reactions—yielding specific enantiomers or diastereomers—would depend entirely on the reaction conditions, the chirality of other reactants, and the use of chiral catalysts or auxiliaries.

The table below illustrates the distinction between the achiral nature of the subject compound and a hypothetical chiral derivative where a substituent (X) and a hydrogen atom on one of the methylene (B1212753) carbons (e.g., C-6) have been replaced by two different groups (A and B), thus creating a stereocenter.

| Compound Name | Structure | Chiral Centers | Stereoisomers Possible |

|---|---|---|---|

| tert-Butyl (7-aminoheptyl)carbamate | Boc-NH-(CH₂)₇-NH₂ | 0 | No |

| Hypothetical Chiral Derivative (e.g., tert-Butyl (6A,6B,7-aminoheptyl)carbamate) | Boc-NH-CH(A)-CH(B)-(CH₂)₅-NH₂ | 1 (or more) | Yes (Enantiomers/Diastereomers) |

Role As a Key Building Block and Intermediate in Advanced Chemical Synthesis

The utility of tert-Butyl (7-aminoheptyl)carbamate hydrochloride stems from its orthogonally protected amino groups. The free amine (as a hydrochloride salt) can readily participate in nucleophilic reactions, while the Boc-protected amine remains inert. The Boc group can be selectively removed under mild acidic conditions, revealing a new primary amine for subsequent reactions. broadpharm.com This differential reactivity is fundamental to its application in constructing larger, well-defined structures.

The synthesis of well-defined polyamines and other nitrogen-containing macromolecules relies on the stepwise addition of monomer units. Tert-Butyl (7-aminoheptyl)carbamate serves as an ideal precursor in these syntheses. kiku.dk The free primary amine can be reacted with an electrophile, such as an activated carboxylic acid or an alkyl halide, to form a new bond. Following this chain extension step, the Boc group is cleaved to expose a new primary amine, which is then available for the next coupling reaction. This iterative process allows for the precise control of polyamine length and composition, which is critical for applications in drug delivery, gene therapy, and materials science.

The general strategy for using Boc-protected diamines in polyamine synthesis is a well-established method that avoids the statistical mixtures that can result from using unprotected diamines. orgsyn.orgresearchgate.net

Table 1: Stepwise Elongation using tert-Butyl (7-aminoheptyl)carbamate

| Step | Action | Reacting Group | Protected Group | Resulting Structure |

|---|---|---|---|---|

| 1 | Coupling with an electrophile (E) | Free amine (-NH₂) | Boc-protected amine (-NHBoc) | E-NH-(CH₂)₇-NHBoc |

| 2 | Deprotection (e.g., with TFA) | - | Boc-protected amine (-NHBoc) | E-NH-(CH₂)₇-NH₂ |

Beyond stepwise synthesis, this compound is a valuable component in polymerization processes. bldpharm.com It can function either as a chain-initiating species or be incorporated as a monomer to introduce specific functionalities into a polymer backbone or as side chains.

For instance, in certain ring-opening polymerizations, the primary amine of tert-Butyl (7-aminoheptyl)carbamate can act as an initiator. The resulting polymer chain would then carry a terminal Boc-protected amine, which can be deprotected post-polymerization for further modification or conjugation. This is analogous to processes where Boc-protected aziridines are polymerized and later deprotected to yield linear polyethyleneimine. nih.gov This "end-functionalization" is a powerful technique for creating block copolymers or for attaching polymers to surfaces or biological molecules.

Table 2: Roles in Polymerization

| Role | Mechanism | Result |

|---|---|---|

| Initiator | The free amine attacks a monomer, starting the polymer chain growth. | Polymer with a terminal Boc-protected amine group. |

| Monomer | After modification to contain a polymerizable group, it is incorporated into the polymer chain. | Polymer with pendant heptyl-NHBoc side chains. |

| Modifier | Grafted onto an existing polymer backbone post-polymerization. | Polymer with modified properties and functional handles. |

Synthesis of Conjugates and Bioconjugates for Research Applications

The ability to link different molecular entities with precision is crucial in biomedical research. This compound serves as a flexible linker, enabling the synthesis of well-defined conjugates for various applications.

In the development of DNA-encoded libraries (DELs), small molecules are conjugated to unique oligonucleotide tags. Tert-Butyl (7-aminoheptyl)carbamate is an excellent tool for this purpose. Its aliphatic chain acts as a spacer, separating the oligonucleotide from the conjugated molecule, which can minimize steric hindrance. The free amine can be coupled to an activated oligonucleotide, while the Boc-protected amine serves as an attachment point for a small molecule scaffold after deprotection. This approach is similar to methods using aminohexyl linkers for the solution-phase conjugation of oligonucleotides to prepare libraries for drug discovery. nih.gov

Table 3: Components in a Typical Oligonucleotide Conjugation Reaction

| Component | Role | Example |

|---|---|---|

| Oligonucleotide | The biological tag, often with a terminal phosphodiester or other reactive group. | 12-mer single-stranded DNA |

| Linker | Connects the oligonucleotide to the small molecule. | tert-Butyl (7-aminoheptyl)carbamate |

| Small Molecule Scaffold | The chemical entity to be tested or screened. | Carboxylic acid, aldehyde, etc. |

| Coupling Reagents | Facilitate the formation of amide or other covalent bonds. | EDC, NHS esters |

Peptoids, or N-substituted glycines, are a class of peptidomimetics with applications in materials science and drug discovery. nih.gov They are commonly synthesized on a solid support using the "submonomer" method, which involves a two-step cycle of acylation and displacement. In the displacement step, a primary amine is used to introduce a specific side chain.

Tert-Butyl (7-aminoheptyl)carbamate can be used as a primary amine submonomer in this process. escholarship.org Its incorporation introduces a seven-carbon side chain terminating in a Boc-protected amine. After the peptoid synthesis is complete, this terminal Boc group can be removed, providing a site for further conjugation, such as attaching a fluorescent dye, a drug molecule, or another polymer. rsc.org This strategy allows for the creation of complex, multifunctional peptoid-based materials and therapeutics.

Precursor to Complex Organic Molecules

The fundamental utility of this compound in organic synthesis lies in its capacity as a bifunctional building block. nih.gov The presence of two primary amine groups, one of which is temporarily masked, allows for selective and sequential chemical transformations. This is a cornerstone of modern multi-step synthesis, where precise control over reactivity is paramount.

Chemists can utilize the free amine for a variety of transformations—such as amide bond formation, reductive amination, or Michael additions—while the rest of the molecule is unaffected. Once the initial synthetic steps are complete, the Boc group can be cleanly removed with acid, revealing the second primary amine for a new set of reactions. This strategic unmasking of a reactive group is essential for building complex molecules with defined architectures, including pharmacologically active compounds, molecular probes, and novel materials. evitachem.com

Intermediate in the Synthesis of Mercaptobenzamide Prodrugs (for research)

In the field of medicinal chemistry research, this compound is a valuable intermediate for synthesizing mercaptobenzamide prodrugs. These prodrugs are designed to improve the stability and delivery of active thiol-containing compounds, such as those investigated for anti-HIV activity that target the HIV-1 nucleocapsid protein 7 (NCp7). nih.gov

The general synthesis of these prodrugs involves a coupling reaction between a carboxylic acid (like a thiosalicylic acid derivative) and an amine to form an amide bond. nih.gov The structure of tert-Butyl (7-aminoheptyl)carbamate provides the necessary primary amine for this coupling reaction. The Boc-protected amine on the other end of the heptyl chain offers a site for further modification or remains as part of the final structure to modulate the prodrug's physicochemical properties.

The synthesis strategy can be summarized as follows:

Amide Coupling: The free primary amine of tert-Butyl (7-aminoheptyl)carbamate reacts with a 2-mercaptobenzoic acid derivative using standard peptide coupling reagents. This forms an amide linkage.

Thiol Protection: The free thiol group on the mercaptobenzamide intermediate is then protected, often with a group like chloromethyl butyrate, to complete the prodrug synthesis. nih.gov

This process allows researchers to attach various side chains to the mercaptobenzamide core, enabling the exploration of structure-activity relationships to develop novel therapeutic agents. nih.gov

Table 1: Synthesis of Mercaptobenzamide Prodrug Intermediate

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product Feature | Purpose |

| 1 | 2-Mercaptobenzoic acid derivative | tert-Butyl (7-aminoheptyl)carbamate | Peptide coupling reagents | Amide bond formation | Links the core therapeutic moiety to the aminoheptyl side chain. |

| 2 | Resulting amide intermediate | Chloromethyl butyrate | Base | S-acyl group | Protects the reactive thiol, enhancing stability and forming the prodrug. nih.gov |

Building Block for Unsymmetrical Diureas

The synthesis of unsymmetrical diureas—compounds containing two urea (B33335) groups with different substituents—is a significant task in developing potent enzyme inhibitors, such as those for soluble epoxide hydrolase (sEH). mdpi.com Symmetrical compounds are often easier to synthesize but may not have optimal properties for drug development. This compound is an ideal starting material for creating unsymmetrical structures due to its differentially protected amino groups. mdpi.com

The synthetic approach involves a stepwise functionalization of the two amines:

The free primary amine of the mono-Boc-protected diamine is reacted with an isocyanate (e.g., 3-fluorophenyl isocyanate) to form the first substituted urea group. mdpi.comresearchgate.net

The Boc protecting group is then removed from the other end of the molecule under acidic conditions, exposing the second primary amine.

This newly deprotected amine can then react with a different isocyanate or another reagent to form the second, distinct urea group, resulting in an unsymmetrical diurea.

This method provides a controlled and efficient pathway to complex molecules that would be difficult to obtain otherwise. mdpi.com

Table 2: General Synthesis of Unsymmetrical Diureas

| Step | Starting Material | Reagent | Key Transformation | Intermediate/Product |

| 1 | tert-Butyl (7-aminoheptyl)carbamate | Isocyanate 1 (R-NCO) | Formation of the first urea linkage at the free amine. | tert-Butyl (7-(3-R-ureido)heptyl)carbamate |

| 2 | Intermediate from Step 1 | Acid (e.g., TFA) | Removal of the Boc protecting group. | 1-(7-Aminoheptyl)-3-R-urea |

| 3 | Intermediate from Step 2 | Isocyanate 2 (R'-NCO) | Formation of the second urea linkage. | 1-(7-(3-R'-ureido)heptyl)-3-R-urea (Unsymmetrical Diurea) |

Use in the Preparation of Azide (B81097) and Other Linker Components

Tert-Butyl (7-aminoheptyl)carbamate is classified as an aliphatic linker, a type of molecule used to connect two other molecules, for instance, in the creation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). broadpharm.combroadpharm.com Its utility stems from the presence of two reactive sites that can be addressed sequentially.

The free primary amine can react with various functional groups, including carboxylic acids and activated esters, to attach the linker to a molecule of interest. broadpharm.com The Boc-protected amine serves as a latent functional group. After the first coupling reaction, the Boc group can be removed to allow for the introduction of a second molecule or a different functional group.

This bifunctionality is particularly useful for preparing more complex linker components. For example, the free amine can be converted into an azide group, a popular functional group in bioorthogonal chemistry (e.g., "click chemistry"). This can be achieved through diazotization followed by reaction with an azide source. The resulting molecule, a Boc-protected amino-azide, is a heterobifunctional linker that can connect one molecule via its Boc-amine (after deprotection) and another via its azide group.

Table 3: Preparation of Linker Components

| Starting Moiety | Reagent/Process | Resulting Functional Group | Resulting Linker Type | Common Application |

| Free primary amine | Diazotization, then Sodium Azide | Azide (-N₃) | Boc-protected amino-azide linker | Click chemistry, bioconjugation |

| Free primary amine | NHS-ester activated molecule | Amide bond | Boc-protected amino-amide linker | Conjugation to proteins or drugs |

| Boc-protected amine | Acid deprotection, then Alkyne-NHS ester | Amine, then Alkyne-amide | Amine-alkyne linker | Click chemistry, bioconjugation |

Applications in Chemical Biology and Materials Science Research Non Clinical Focus

PROTAC Linker Design and Chemical Modulations

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.govnih.gov Tert-butyl (7-aminoheptyl)carbamate serves as a precursor for an aliphatic, flexible linker. broadpharm.com

Chemical Design Principles for Heptyl-Based PROTAC Linkers

The design of a PROTAC linker influences several key properties of the final molecule, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Alkyl chains, such as the heptyl chain derived from tert-butyl (7-aminoheptyl)carbamate, are common motifs in PROTAC linkers. nih.gov

Key design principles for heptyl-based linkers include:

Flexibility: The seven-carbon chain provides significant conformational flexibility. This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.

Synthetic Tractability: The terminal amine and Boc-protected amine groups of tert-butyl (7-aminoheptyl)carbamate hydrochloride offer straightforward handles for chemical modification. broadpharm.com The primary amine can react with carboxylic acids, activated esters, and other electrophiles, while the Boc group can be easily removed under acidic conditions to reveal a second primary amine for further conjugation. broadpharm.com

One notable example of the application of this linker is in the synthesis of CPD-10, a potent degrader of Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4). medchemexpress.commedchemexpress.com

Exploration of Linker Length and Rigidity in PROTAC Development

The length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the POI and the E3 ligase. An optimal linker length is required to facilitate the productive formation of the ternary complex. nih.gov Both excessively short and long linkers can be detrimental to a PROTAC's degradation efficiency. arxiv.org

While flexible linkers like alkyl chains are widely used, there is growing interest in incorporating rigid elements, such as piperazine or piperidine rings, to pre-organize the PROTAC into a bioactive conformation. nih.gov The purely aliphatic nature of the heptyl linker offers a high degree of flexibility, which can be advantageous in the initial stages of PROTAC discovery to sample a wide conformational space.

| Target Protein | Linker Type | Optimal Linker Length (atoms) | Reference |

|---|---|---|---|

| Estrogen Receptor-α (ERα) | PEG-based | 16 | nih.govresearchgate.net |

| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | 12-29 | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Alkyl/Ether | Variable (3-19) | nih.gov |

Conjugation Strategies for Ligand and E3 Ligase Recruitment Components

The synthesis of a PROTAC involves the sequential or convergent coupling of the POI ligand, the linker, and the E3 ligase ligand. The bifunctional nature of this compound makes it well-suited for these conjugation strategies. broadpharm.com

A common approach involves:

First Coupling: The free primary amine of the linker precursor is coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation with a carboxylic acid on the ligand.

Deprotection: The Boc protecting group is removed from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to expose the second primary amine.

Second Coupling: The newly deprotected amine is then coupled to the second ligand (either the POI or E3 ligase ligand).

This stepwise approach allows for the controlled and modular assembly of the final PROTAC molecule. The reactivity of the amine groups allows for a variety of coupling chemistries to be employed, providing flexibility in the synthetic design.

Development of Chemical Probes and Tags

Beyond its role in PROTACs, the structural features of this compound make it a useful building block for the creation of chemical probes and tags for studying biological systems.

Incorporation into Fluorescent or Affinity Tagging Reagents

Fluorescent and affinity probes are invaluable tools for visualizing and isolating biomolecules. A bifunctional linker like the one derived from tert-butyl (7-aminoheptyl)carbamate can be used to connect a reporter molecule (e.g., a fluorophore or an affinity tag like biotin) to a reactive group that can be attached to a target biomolecule.

The synthesis of such a probe would typically involve:

Coupling the free amine of the linker precursor to the reporter molecule.

Deprotecting the Boc-protected amine.

Activating the newly freed amine or coupling it to a reactive moiety that can then be used to label proteins or other biomolecules.

The seven-carbon spacer arm serves to distance the reporter group from the biomolecule, which can help to minimize steric hindrance and potential quenching of the fluorescent signal.

Design of Bifunctional Reagents for Protein or Nucleic Acid Labeling

Bifunctional reagents are used to crosslink molecules or to introduce new functionalities. The two reactive ends of the deprotected diaminoheptane can be modified with different reactive groups to create a heterobifunctional crosslinker. For example, one amine could be converted into an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins, while the other could be modified with a maleimide group to react with thiols.

The length of the spacer arm in such a reagent is a critical parameter, defining the distance between the two cross-linked sites. The heptyl chain provides an intermediate-length spacer, which can be useful for probing spatial relationships within or between proteins.

Role in Supramolecular Chemistry and Self-Assembly of this compound

The unique bifunctional nature of tert-Butyl (7-aminoheptyl)carbamate, featuring a primary amine at one end and a carbamate-protected amine at the other, makes it and its analogs valuable components in the field of supramolecular chemistry. This section explores its role in the formation of organized molecular structures through non-covalent interactions.

Formation of Self-Assembled Monolayers (SAMs) (using related analogs)

While specific studies on the formation of self-assembled monolayers (SAMs) using this compound were not identified, extensive research on analogous Boc-protected ω-amino alkanethiols provides significant insight into how such molecules form highly ordered, amine-terminated surfaces. These analogs are instrumental in creating functional surfaces with controlled chemical and physical properties.

Boc-protected amino alkanethiols are precursor molecules used to generate amine-terminated SAMs on gold surfaces. nih.govuh.edu The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the terminal amine, preventing it from interfering with the self-assembly process and providing stability. The self-assembly is typically driven by the strong affinity of the thiol group for the gold substrate.

One study synthesized four bidentate adsorbates with either ammonium (B1175870) or Boc-protected amino termini to generate amine-terminated SAMs on gold. nih.govuh.edu The research found that the Boc-protected amine-terminated alkanethiols produced films with superior surface bonding and adsorbate packing compared to those with unprotected ammonium groups. nih.govuh.edu This highlights the importance of the carbamate (B1207046) protection in achieving well-ordered monolayers. The structural features of these SAMs were characterized using various analytical techniques, as detailed in the table below.

Table 1: Characterization of Self-Assembled Monolayers of a Boc-Protected Amino Alkanethiol Analog

| Analytical Technique | Observation | Reference |

|---|---|---|

| Ellipsometry | Measurement of film thickness | uh.edu |

| X-ray Photoelectron Spectroscopy (XPS) | Confirmation of surface bonding and elemental composition | uh.edu |

| Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Assessment of the conformational order of the alkyl chains | uh.edu |

After the formation of the SAM, the Boc group can be removed under acidic conditions to expose the primary amine, creating a reactive surface that can be further functionalized. The stability of the underlying monolayer is crucial during this deprotection step. Research has shown that bidentate adsorbates are more resistant to desorption during the Boc-deprotection procedure, leading to a more stable amine-terminated surface. uh.edu

Crystal Engineering and Hydrogen Bonding Networks in Derivatives

The carbamate and ammonium functionalities in derivatives of tert-Butyl (7-aminoheptyl)carbamate play a crucial role in directing the assembly of molecules in the solid state through hydrogen bonding, a key principle in crystal engineering. The ability of the carbamate group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of robust and predictable supramolecular structures. nih.govnih.gov

In the solid state, carbamate derivatives can form extensive hydrogen-bonding networks. These interactions dictate the packing of the molecules in the crystal lattice. nih.gov For instance, the N-H group of the carbamate can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or sheets. When the Boc group is removed and the primary amine is protonated to form an ammonium salt (as in the hydrochloride form), the -NH3+ group becomes a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with anions or other hydrogen bond acceptors.

Studies on the crystal structures of Boc-protected dipeptides reveal how the carbamate group, in conjunction with other functional groups, directs the formation of complex supramolecular architectures such as helices and cylinders. iitg.ac.in Although these are more complex molecules, the underlying principles of hydrogen bonding involving the Boc-carbamate group are transferable.

The presence of both hydrogen bond donors and acceptors in derivatives of tert-Butyl (7-aminoheptyl)carbamate allows for the formation of intricate and stable three-dimensional networks. The interplay of N-H···O=C bonds from the carbamate and N+-H···Cl- interactions from the ammonium hydrochloride group can lead to well-defined crystalline structures. The specific arrangement of these hydrogen bonds can influence the physical properties of the material, such as its melting point and solubility. While a specific crystal structure for this compound was not found in the reviewed literature, the principles of supramolecular chemistry suggest a rich potential for forming ordered solid-state structures.

Application in Advanced Materials and Nanotechnology

The bifunctional nature of this compound makes it a versatile building block in the synthesis of advanced materials and for the modification of surfaces in nanotechnology. Its ability to act as a linker between different components is a key feature in these applications.

Building Blocks for Functional Polymers or Nanomaterials

After the removal of the Boc protecting group to yield 1,7-diaminoheptane (B1222138), this diamine can be used as a monomer for the synthesis of functional polymers such as polyamides. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The two primary amine groups can react with dicarboxylic acids or their derivatives to form amide bonds, leading to the formation of a polyamide chain.

The synthesis of polyamides from diamines and diols can be achieved through catalytic dehydrogenation, offering a cleaner synthetic route compared to traditional condensation methods. nih.gov The resulting polyamides can have a range of molecular weights and properties depending on the co-monomer used. The heptyl chain from the original molecule provides flexibility to the polymer backbone.

Table 2: Potential Polymer Synthesis from 1,7-Diaminoheptane (deprotected form)

| Polymer Type | Co-monomer | Key Reaction | Potential Properties | Reference |

|---|---|---|---|---|

| Polyamide | Dicarboxylic acid | Polycondensation | High strength, thermal stability | nih.govresearchgate.net |

| Polyamide | Diol | Catalytic Dehydrogenation | Biocompatibility, degradability | nih.gov |

Furthermore, molecules like tert-Butyl (7-aminoheptyl)carbamate can be used to create stimuli-responsive polymers. rsc.orgnih.govunileoben.ac.atrsc.orgnih.gov The carbamate linkage itself or other functional groups incorporated into the polymer can be designed to respond to external stimuli such as pH, light, or temperature. For example, the primary amine, once deprotected, can be modified to introduce pH-responsive elements into a polymer chain.

Surface Modification through Linker Attachment

The free primary amine of tert-Butyl (7-aminoheptyl)carbamate allows it to be covalently attached to surfaces, acting as a linker to introduce other functionalities. This is a common strategy in materials science and nanotechnology to tailor the surface properties of materials for specific applications.

For example, silica (B1680970) nanoparticles can be functionalized with amino groups to alter their surface chemistry. nih.govresearchgate.netnih.gov While many studies use shorter-chain aminosilanes, the principle of using a primary amine to graft onto a surface is the same. The amino-functionalized surface can then be used for further reactions, such as the attachment of bioactive molecules or polymers. The process typically involves reacting the amine with a suitable functional group on the surface of the material, such as a carboxylic acid or an epoxy group.

The long heptyl chain of tert-Butyl (7-aminoheptyl)carbamate provides a flexible spacer, which can be advantageous in some applications by reducing steric hindrance and allowing attached molecules more freedom of movement. This is particularly relevant in the development of biosensors or drug delivery systems where the interaction of a surface-bound molecule with its target is critical.

The ability to graft polymers from surfaces is another important application. The primary amine of the deprotected linker can be used as an initiation site for surface-initiated polymerization, leading to the growth of polymer brushes on a substrate. benicewiczgroup.com This technique is used to create surfaces with controlled wettability, biocompatibility, or other desired properties.

Analytical and Spectroscopic Investigations in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are paramount for confirming the identity and structure of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C. For tert-Butyl (7-aminoheptyl)carbamate hydrochloride, NMR is used to confirm the presence and connectivity of the tert-butyl group, the heptyl chain, and the carbamate (B1207046) linkage.

In a typical ¹H NMR spectrum, the nine protons of the tert-butyl (t-Boc) group would appear as a prominent singlet peak due to their chemical equivalence. The protons of the seven methylene (B1212753) (-CH₂-) groups in the heptyl chain would produce a series of multiplets. The methylene group adjacent to the carbamate nitrogen and the one adjacent to the ammonium (B1175870) group would be shifted downfield compared to the other methylene groups in the chain due to the deshielding effects of the heteroatoms.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. rsc.org Distinct signals would be observed for the quaternary and methyl carbons of the tert-butyl group, the seven individual methylene carbons of the heptyl chain, and the carbonyl carbon of the carbamate group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl (7-aminoheptyl)carbamate Moiety

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃C- | ~1.43 (singlet, 9H) | ~28.4 |

| (CH₃)₃C - | - | ~79.1 |

| -NH-C =O | - | ~156.0 |

| -CH₂ -NHCOO- | ~3.10 (multiplet, 2H) | ~41.0 |

| -CH₂-CH₂ -NHCOO- | ~1.50 (multiplet, 2H) | ~30.0 |

| -(CH₂)₃- | ~1.30 (multiplet, 6H) | ~26.5, ~29.0 |

| -CH₂ -CH₂NH₃⁺ | ~1.65 (multiplet, 2H) | ~27.5 |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used.

The ESI mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺. A key diagnostic feature in the mass spectra of t-Boc protected amines is the characteristic fragmentation pattern. doaj.org Common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈) or the entire tert-butyl group (C₄H₉), which are highly indicative of the t-Boc moiety. doaj.org

Under Electron Ionization (EI), the main product ions observed for t-Boc substituted compounds are the tert-butyl ion (C₄H₉⁺) and fragments corresponding to losses of [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov

Table 2: Expected Mass Spectrometry Fragments for tert-Butyl (7-aminoheptyl)carbamate

| Fragment Ion (m/z) | Identity / Loss | Notes |

|---|---|---|

| 231.20 | [M+H]⁺ | Molecular ion of the free base (C₁₂H₂₆N₂O₂) |

| 175.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the t-Boc group |

| 157.14 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water |

| 131.14 | [M+H - C₅H₈O₂]⁺ | Loss of the entire t-Boc group |

Note: m/z values are calculated for the monoisotopic masses.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, broad absorption in the region of 3000-2800 cm⁻¹ would indicate the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The C-H stretching of the alkyl chain and tert-butyl group would appear around 2950-2850 cm⁻¹. A key absorption would be the strong C=O (carbonyl) stretch of the carbamate group, typically found around 1700-1680 cm⁻¹. The N-H bending vibration of the carbamate is expected around 1540-1510 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H stretch | 3000 - 2800 (broad) |

| Carbamate (R-NH-C=O) | N-H stretch | 3400 - 3200 |

| Alkyl (C-H) | C-H stretch | 2950 - 2850 |

| Carbamate (C=O) | C=O stretch | 1700 - 1680 |

| Carbamate (N-H) | N-H bend | 1540 - 1510 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for separating, identifying, and quantifying components in a mixture. doaj.org For a polar compound like this compound, reversed-phase HPLC is the most common approach. sielc.comsielc.com

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. nih.gov The mobile phase generally consists of a mixture of an aqueous solvent (often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic solvent such as acetonitrile. nih.govsielc.com The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the carbamate group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). nih.gov UPLC, which uses smaller particle sizes in the column, allows for faster and more efficient separations compared to traditional HPLC. doaj.org

Table 4: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.04% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |

| Analysis Type | Gradient elution (e.g., 5% to 95% B over 10 minutes) |

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. While this compound itself is a salt and not sufficiently volatile for direct GC analysis without derivatization, GC is an excellent tool for detecting and quantifying volatile impurities or byproducts that may be present from its synthesis.

For instance, starting materials or low-boiling-point side products could be monitored using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. doaj.org Analysis of the reaction headspace or an organic extract of the reaction mixture can provide valuable information about reaction completeness and the presence of unwanted volatile species, ensuring the purity of the isolated product.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the specific crystal structure of this compound has not been reported in publicly available literature, X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the solid state of its derivatives. The study of analogous compounds, such as other tert-butyl carbamates, allows for a detailed understanding of the structural motifs that are likely to be present. The following sections discuss the crystallographic analysis of a representative derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, to illustrate the principles of solid-state structure determination in this class of compounds. researchgate.net

In the case of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, the crystal structure reveals a specific conformation stabilized by intramolecular and intermolecular forces. researchgate.net The carbamate group itself can adopt different conformations, a feature that has been observed in various phenyl carbamate derivatives. rsc.org The torsion angles within the molecule describe the spatial relationship between different parts of the molecule. For instance, the planarity of the carbamate group and the orientation of the tert-butyl group relative to the rest of the molecule are defined by specific torsion angles.

Table 1: Selected Torsion Angles for a Derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

| Atoms (A-B-C-D) | Torsion Angle (°) |

|---|---|

| O1-C1-N1-C2 | -173.9(2) |

| C5-O2-C1-N1 | 178.6(2) |

| C1-N1-C2-C3 | -164.5(2) |

| C1-N1-C2-C4 | 74.8(3) |

Data derived from a representative crystal structure analysis of a tert-butyl carbamate derivative. researchgate.net